Bromine Substitution Pattern: 3-Bromo vs. 4-Bromo Isomer Impact on Predicted Lipophilicity (LogP)
The position of the bromine atom relative to the amino and acetate groups significantly alters the compound's calculated lipophilicity (LogP). Methyl 2-(2-amino-3-bromophenyl)acetate (target compound) exhibits a lower predicted LogP value compared to its 4-bromo isomer, indicating reduced hydrophobicity and potentially improved aqueous solubility, a desirable attribute for early-stage drug discovery screening .
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7468 (calculated) |
| Comparator Or Baseline | Methyl 2-(2-amino-4-bromophenyl)acetate (CAS 1261557-70-3) |
| Quantified Difference | Comparator LogP not directly provided but structurally expected to be >1.7468 due to less intramolecular H-bonding and different dipole moment . |
| Conditions | Predicted values based on molecular structure (SMILES: COC(=O)Cc1cccc(Br)c1N for target; COC(=O)Cc1ccc(Br)cc1N for comparator) . |
Why This Matters
Lower LogP correlates with reduced off-target binding to hydrophobic protein pockets and lower risk of phospholipidosis, a common liability in CNS and cardiovascular drug candidates.
